
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone” is a complex organic molecule that contains a thiazole ring, which is a type of heterocyclic compound. It also contains a phenyl group and a methanone functional group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl group, and methanone functional group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The thiazole ring, for example, might undergo reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
(2-(4-Chlorophenyl)-1,3-thiazol-5-yl)(phenyl)methanone and its derivatives have been synthesized and characterized in various studies, providing insights into their structural properties and potential applications. For instance, Shahana and Yardily (2020) synthesized novel compounds, including derivatives of the target chemical, and characterized them using various spectroscopic techniques. The study also performed density functional theory calculations to optimize the molecular structure and investigate the vibrational spectra. Molecular docking studies indicated potential antibacterial activity (Shahana & Yardily, 2020).
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of derivatives of this compound. Ravula et al. (2016) synthesized novel pyrazoline derivatives, including those related to the target compound, and found that some exhibited potent antibacterial activity. Molecular docking and in silico toxicity predictions supported the biological activity findings (Ravula et al., 2016). Sivakumar et al. (2021) also synthesized related compounds and conducted molecular docking studies to explore their antibacterial and antifungal effects, further underscoring the antimicrobial potential of these compounds (Sivakumar et al., 2021).
Anticancer Activity
Research has also explored the anticancer potential of related derivatives. Viji et al. (2020) characterized a molecule similar to the target compound and assessed its anticancer activity through molecular docking with different proteins, indicating potential utility in cancer therapy (Viji et al., 2020).
Antioxidant Properties
Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, related to the target chemical, and assessed their antioxidant activity. The study revealed that certain derivatives exhibited significant antioxidant properties, suggesting the potential for further investigation in oxidative stress-related conditions (Reddy et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-8-6-12(7-9-13)16-18-10-14(20-16)15(19)11-4-2-1-3-5-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVQNRVOSBHHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)
![3-Methoxyspiro[3.3]heptan-1-ol](/img/structure/B2819509.png)
![N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide](/img/structure/B2819513.png)

![Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2819516.png)
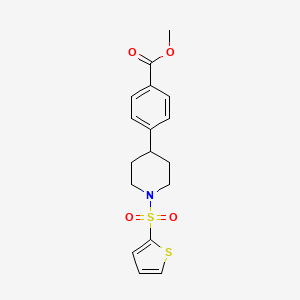
![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)
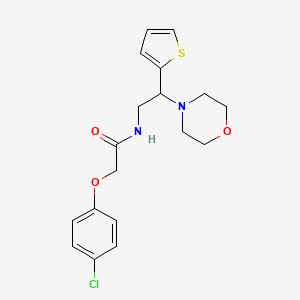
![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)
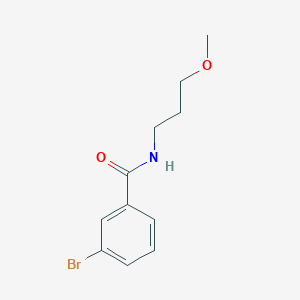
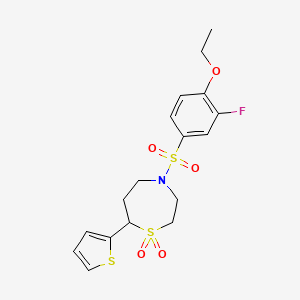

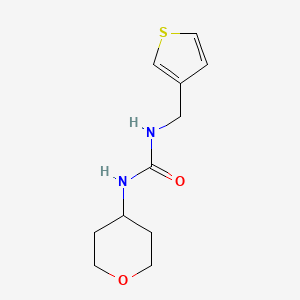
![2,4-difluoro-5-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B2819531.png)